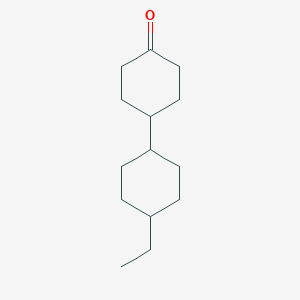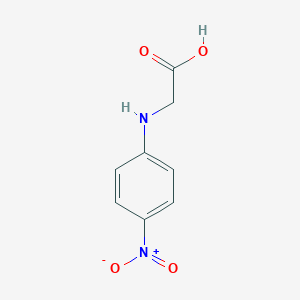
Glycine, N-(4-nitrophenyl)-
Descripción general
Descripción
Glycine, N-(4-nitrophenyl)-, also known as N-(4-Nitrophenyl)glycine, is a compound with the molecular formula C8H8N2O4 . It has a molecular weight of 196.16 .
Molecular Structure Analysis
The InChI code for Glycine, N-(4-nitrophenyl)- is1S/C8H8N2O4/c11-8(12)5-9-6-1-3-7(4-2-6)10(13)14/h1-4,9H,5H2,(H,11,12) . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis
The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .Physical And Chemical Properties Analysis
Glycine, N-(4-nitrophenyl)- has a density of 1.5±0.1 g/cm3, a boiling point of 464.1±30.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . It has a molar refractivity of 48.6±0.3 cm3, and a molar volume of 131.9±3.0 cm3 .Aplicaciones Científicas De Investigación
-
Catalytic Hydrogenation
- Scientific Field : Green Chemistry
- Application Summary : This compound is used in the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient (API) surrogate .
- Methods of Application : The process involves the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation .
- Results or Outcomes : The study provided an in-depth understanding of the unique multiphase dynamics within the micro-packed bed reactor .
-
Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Substituted N-(40-nitrophenyl)-L-prolinamides, synthesized from this compound, have shown in vitro anticancer activities .
- Methods of Application : The synthesis involves the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions .
- Results or Outcomes : The synthesized compounds displayed good tumor inhibitory activities against HepG2 .
-
Catalytic Reduction
- Scientific Field : Nanostructured Materials
- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : The process involves the use of synthesized efficient catalytic nanostructured materials .
- Results or Outcomes : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
-
Catalytic Hydrogenation
- Scientific Field : Green Chemistry
- Application Summary : This compound is used in the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient (API) surrogate .
- Methods of Application : The process involves the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation .
- Results or Outcomes : The study provided an in-depth understanding of the unique multiphase dynamics within the micro-packed bed reactor .
-
Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Substituted N-(40-nitrophenyl)-L-prolinamides, synthesized from this compound, have shown in vitro anticancer activities .
- Methods of Application : The synthesis involves the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions .
- Results or Outcomes : The synthesized compounds displayed good tumor inhibitory activities against HepG2 .
-
Catalytic Reduction
- Scientific Field : Nanostructured Materials
- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : The process involves the use of synthesized efficient catalytic nanostructured materials .
- Results or Outcomes : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
-
Catalytic Hydrogenation
- Scientific Field : Green Chemistry
- Application Summary : This compound is used in the catalytic hydrogenation of N-4-nitrophenyl nicotinamide, a functionalized active pharmaceutical ingredient (API) surrogate .
- Methods of Application : The process involves the use of a stabilized Pd nanoparticle-organic-silica catalyst to selectively catalyze the hydrogenation .
- Results or Outcomes : The study provided an in-depth understanding of the unique multiphase dynamics within the micro-packed bed reactor .
-
Anticancer Activities
- Scientific Field : Medicinal Chemistry
- Application Summary : Substituted N-(40-nitrophenyl)-L-prolinamides, synthesized from this compound, have shown in vitro anticancer activities .
- Methods of Application : The synthesis involves the condensation of p-fluoronitrobenzene with L-proline, under aqueous–alcoholic basic conditions .
- Results or Outcomes : The synthesized compounds displayed good tumor inhibitory activities against HepG2 .
-
Catalytic Reduction
- Scientific Field : Nanostructured Materials
- Application Summary : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : The process involves the use of synthesized efficient catalytic nanostructured materials .
- Results or Outcomes : Thousands of researchers have explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-nitroanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-8(12)5-9-6-1-3-7(4-2-6)10(13)14/h1-4,9H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRZHSVFAGKMOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060712 | |
| Record name | Glycine, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-(4-nitrophenyl)- | |
CAS RN |
619-91-0 | |
| Record name | N-(4-Nitrophenyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycine, N-(4-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-(4-nitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(4-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, N-(4-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1060712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-nitrophenyl)amino]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

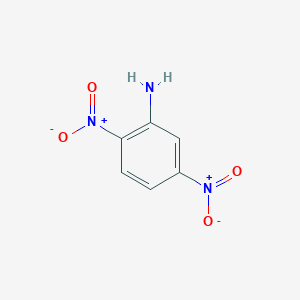
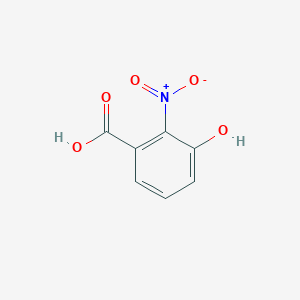
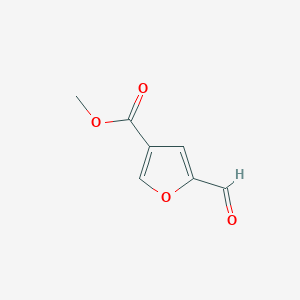
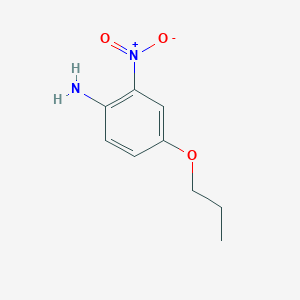
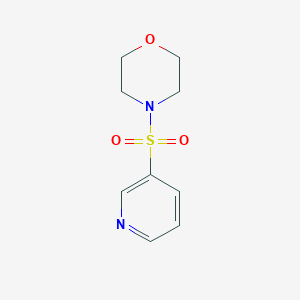
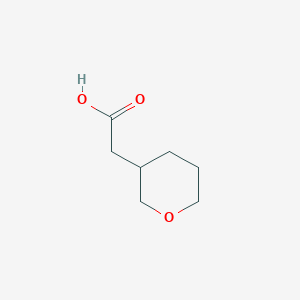
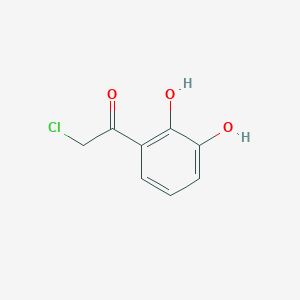
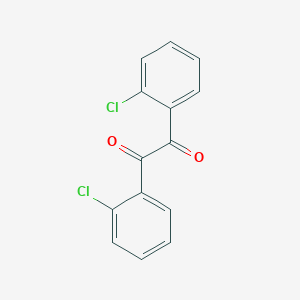
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2S)-](/img/structure/B181700.png)
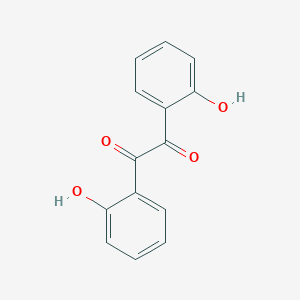
![1,1,3,3-Tetramethyl-1,3-bis[2-(5-norbornen-2-YL)ethyl]disiloxane](/img/structure/B181703.png)
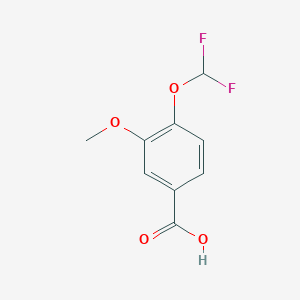
![3-[4-(Aminomethyl)phenyl]propanoic acid](/img/structure/B181709.png)
